1,2-Cyclohexylenedinitrilotetraacetic acid
Description
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-, commonly known as cyclohexanediaminetetraacetic acid (CDTA) or Complexon IV, is a chelating agent characterized by a cyclohexane backbone substituted with two glycine moieties, each bearing carboxymethyl groups. Its molecular formula is C₁₄H₂₂N₂O₈ (anhydrous) or C₁₄H₂₄N₂O₉ (monohydrate) . Key synonyms include DCTA, trans-1,2-cyclohexylenedinitrotetraacetic acid, and Glycine, N,N′-1,2-cyclohexanediylbis(N-(carboxymethyl)- .
CDTA is widely used in analytical chemistry, industrial processes, and biological research due to its strong metal-chelating properties, particularly for transition and alkaline earth metals. Its sodium salts (e.g., trisodium or disodium CDTA) form stable aqueous solutions .
Properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYPQBAHLOOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt) | |
| Record name | Cyclohexanediamine tetraacetic acid | |
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DSSTOX Substance ID |
DTXSID80862002 | |
| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
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Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [Acros Organics MSDS] | |
| Record name | Cyclohexanediamine tetraacetic acid | |
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CAS No. |
482-54-2, 123333-90-4 | |
| Record name | 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |
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| Record name | Cyclohexanediamine tetraacetic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |
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| Record name | Complexon IV | |
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| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
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| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |
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| Record name | Cyclohex-1,2-ylenediaminetetra(acetic acid) | |
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| Record name | TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE | |
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Biological Activity
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], commonly referred to as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA), is a chelating agent with significant biological activity. Its unique structural features, including a cyclohexane backbone and multiple carboxymethyl groups, enhance its ability to bind metal ions, making it valuable in various biochemical and biomedical applications.
- Molecular Formula : C14H22N2O8
- Molecular Weight : 346.336 g/mol
- LogP Value : -0.100 (indicating hydrophilicity)
The compound contains four carboxylic acid groups that facilitate strong interactions with metal ions, crucial for various biological processes and applications in research.
Chelation Properties
The primary biological activity of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] stems from its chelation properties. It effectively binds essential metal ions such as zinc and iron, which are critical for numerous enzymatic reactions and metabolic pathways. By modulating the bioavailability of these metals, the compound can influence biological systems significantly.
Table 1: Chelation Properties of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-]
| Metal Ion | Binding Affinity | Biological Relevance |
|---|---|---|
| Zinc | High | Enzyme cofactor |
| Iron | Moderate | Oxygen transport |
| Copper | Moderate | Electron transport |
Applications in Biomedical Research
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] has been explored for various applications in biomedical research:
- Metal Toxicity Reduction : The compound's ability to bind toxic metals can help mitigate their harmful effects in biological environments.
- Drug Design : Its chelation properties allow for the development of novel drug formulations targeting metal-dependent enzymes.
- Imaging Agents : The compound's stability and solubility make it suitable for use as a contrast agent in medical imaging.
Study 1: Modulation of Metal Bioavailability
In a study examining the effects of trans-CDTA on zinc bioavailability in human cell lines, researchers found that the compound significantly increased zinc uptake. This was attributed to its chelation properties that enhance zinc solubility in biological fluids. The findings suggest potential therapeutic applications for conditions related to zinc deficiency.
Study 2: Reducing Metal Toxicity
A study conducted on rats demonstrated that administration of trans-CDTA reduced lead toxicity by facilitating lead excretion through chelation. The LD50 for intraperitoneal administration was found to be 413 mg/kg, indicating a moderate level of toxicity but highlighting its potential as a detoxifying agent in heavy metal poisoning scenarios.
Synthesis Methods
The synthesis of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] can be achieved through various chemical methods optimized for yield and purity. Common approaches include:
- Direct Alkylation : Involves reacting glycine derivatives with cyclohexane-based reagents.
- Multi-step Synthesis : Combining several reactions to build the complex structure systematically.
Comparative Analysis with Similar Compounds
Table 2: Comparison of Chelating Agents
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethylenediaminetetraacetic acid (EDTA) | 60-00-4 | Widely used for chelation therapy |
| Diethylenetriaminepentaacetic acid (DTPA) | 67-43-6 | Stronger chelator for a broader range of metals |
| Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] | 123333-90-4 | Unique cyclohexane structure enhances selectivity |
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] stands out due to its enhanced stability and solubility compared to other chelators. Its specific configuration allows for selective binding and versatility in various applications not fully addressed by other agents.
Scientific Research Applications
Chelation Properties
One of the primary applications of Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is its role as a chelating agent . Chelators are substances that can bind metal ions to form stable complexes. This property is crucial in several areas:
- Biomedical Research : Acts as a chelator for essential metal ions like zinc and iron, influencing enzymatic processes and metabolic pathways. It can help control metal ion concentrations in biological systems and reduce metal toxicity.
- Environmental Science : Used for separating and purifying metals from environmental samples. Its ability to bind heavy metals makes it valuable for remediation efforts.
Case Study 1: Metal Ion Modulation
Research has demonstrated that Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-] can modulate the bioavailability of essential metals in biological systems. For instance, studies have shown its effectiveness in enhancing zinc uptake in cellular models, which is critical for numerous enzymatic functions.
Case Study 2: Biomedical Imaging
The compound has been investigated as a potential contrast agent in medical imaging due to its ability to form stable complexes with paramagnetic metal ions like gadolinium. This application could improve the sensitivity and specificity of imaging techniques such as MRI.
Chemical Reactions Analysis
Complexation Reactions with Metal Ions
CDTA primarily reacts with metal ions to form stable, water-soluble complexes. Its four carboxylate groups and two nitrogen atoms act as coordination sites, creating octadentate complexes.
The cyclohexane ring introduces steric effects, enhancing selectivity for larger metal ions like lanthanides compared to EDTA .
Acid-Base Reactions
CDTA’s carboxylic acid groups undergo deprotonation in aqueous solutions, forming salts:
The trisodium salt (CAS 36679-96-6) is water-soluble and used in buffer systems to maintain metal-free conditions . Deprotonation occurs stepwise, with pKa values ranging from 2.1 (first carboxyl) to 10.5 (amine groups) .
Substitution and Functionalization Reactions
CDTA participates in substitution reactions at its amine or carboxylate sites:
-
Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives under basic conditions .
-
Esterification : Carboxylic acids react with alcohols (e.g., methanol) in acidic media to yield esters, though steric hindrance limits reactivity .
Biochemical Interactions
CDTA modulates metal-dependent enzymatic processes by sequestering essential cofactors:
-
Zinc finger proteins : Chelates Zn²⁺, disrupting DNA-binding activity in transcription factors .
-
Metalloproteases : Inhibits matrix metalloproteinases (MMPs) by removing catalytic Zn²⁺, reducing collagen degradation .
Degradation and Stability
Under oxidative conditions (e.g., H₂O₂, UV light), CDTA degrades via cleavage of the cyclohexane ring or decarboxylation. Degradation products include glycine derivatives and cyclohexane fragments, which are less effective chelators .
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity with Fe³⁺ (log K) |
|---|---|---|
| CDTA | Cyclohexane backbone | 28.6 |
| EDTA | Ethylene diamine backbone | 25.1 |
| DTPA | Additional carboxylate group | 28.6 |
CDTA’s rigid cyclohexane structure improves selectivity for transition metals over alkaline earth metals compared to EDTA .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Chelating Agents
Key Observations :
- CDTA has a rigid cyclohexane backbone, enhancing steric selectivity for larger metal ions (e.g., lanthanides) compared to EDTA’s flexible ethylene backbone .
- EDDA (ethylenediamine-N,N'-diacetic acid) has fewer carboxylate groups, reducing its chelation capacity relative to CDTA or EDTA .
- BAPTA incorporates aromatic rings, making it ideal for calcium chelation in biological systems .
Stability Constants and Metal Affinity
Table 2: Stability Constants (log K) for Selected Metal Complexes
| Metal Ion | CDTA | EDTA | BAPTA |
|---|---|---|---|
| Ca²⁺ | 12.3 | 10.7 | 6.9 |
| Fe³⁺ | 28.0 | 25.1 | – |
| Mg²⁺ | 9.5 | 8.7 | – |
| Cu²⁺ | 21.5 | 18.8 | – |
Key Findings :
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications: use PPE (lab coat, gloves, goggles), ensure local exhaust ventilation, and avoid dust formation. Respiratory protection (P95 or EU-certified respirators) is critical due to H335 (respiratory irritation). Store at room temperature under inert atmospheres to prevent decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC for purity analysis and NMR (¹H/¹³C) to confirm the cyclohexane backbone and carboxymethyl groups. IR spectroscopy can verify carboxylate (-COO⁻) and secondary amine (-NH-) functional groups. Cross-reference with CAS 1611-35-4 for spectral databases .
Q. What disposal methods are recommended for unused or contaminated material?
- Methodological Answer : Collect waste via licensed disposal services. Avoid draining into sewers. For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated packaging as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry (cis vs. trans) of the cyclohexane ring influence metal-chelation efficiency?
- Methodological Answer : Compare stability constants (log K) of cis/trans isomers using potentiometric titrations with metal ions (e.g., Ca²⁺, Fe³⁺). Synthesize isomers via stereoselective routes (e.g., chiral catalysts) and analyze coordination geometry via X-ray crystallography .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Conduct systematic solubility tests in buffered aqueous solutions (pH 2–12) and organic solvents (DMF, DMSO). Use dynamic light scattering (DLS) to detect aggregates. Cross-validate with thermogravimetric analysis (TGA) to rule out hydration effects .
Q. How can researchers optimize this compound’s selectivity for heavy metal ions in environmental remediation studies?
- Methodological Answer : Perform competitive binding assays with EDTA and DTPA as controls. Use ICP-MS to quantify metal uptake (e.g., Pb²⁺, Cd²⁺) in simulated wastewater. Adjust pH and ionic strength to mimic real-world conditions .
Key Research Considerations
- Toxicity Management : Acute toxicity (H302) necessitates strict exposure controls. Use in vitro assays (e.g., cell viability tests) to establish safe working concentrations .
- Chelation Studies : Compare with EDTA derivatives (e.g., BAPTA) for calcium-binding kinetics in enzymatic assays. Optimize chelation efficiency via pH-dependent speciation modeling .
- Ecological Impact : No ecotoxicity data available; assume high persistence and implement containment protocols to prevent environmental release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
